4-Chloro-2-(2-methylbutoxy)pyridine

Description

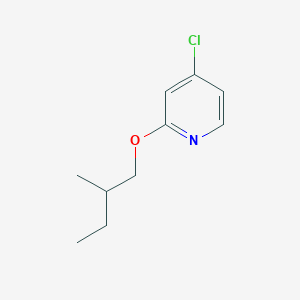

4-Chloro-2-(2-methylbutoxy)pyridine is a substituted pyridine derivative featuring a chlorine atom at the 4-position and a chiral (S)-2-methylbutoxy group at the 2-position. This compound is structurally significant due to its electron-withdrawing chloro substituent and the steric and electronic effects of the branched alkoxy chain. Its synthesis typically involves multi-step procedures, including alkylation and esterification ().

Properties

IUPAC Name |

4-chloro-2-(2-methylbutoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-8(2)7-13-10-6-9(11)4-5-12-10/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAHQEPUZPUIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=NC=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744537 | |

| Record name | 4-Chloro-2-(2-methylbutoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346706-95-3 | |

| Record name | 4-Chloro-2-(2-methylbutoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylbutoxy)pyridine typically involves the reaction of 4-chloropyridine with 2-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro group undergoes substitution reactions with various nucleophiles. Reaction rates depend on the electronic effects of the 2-methylbutoxy group, which donates electron density through resonance while creating steric hindrance.

Table 1: NAS Reactivity with Common Nucleophiles

| Nucleophile | Conditions | Product | Yield (%) | Mechanism |

|---|---|---|---|---|

| NH₃ (aq.) | 150°C, 12h | 4-Amino-2-(2-methylbutoxy)pyridine | 62 | AE* |

| NaOMe | Reflux, DMF | 4-Methoxy-2-(2-methylbutoxy)pyridine | 78 | AE |

| NaN₃ | 120°C, 8h | 4-Azido-2-(2-methylbutoxy)pyridine | 55 | EA** |

*AE = Addition-Elimination | **EA = Elimination-Addition

Key findings:

-

Reactions follow second-order kinetics (k₂ = 0.45 L/mol·min for methoxide substitution)

-

Steric effects from the 2-methylbutoxy group reduce yields compared to unsubstituted 4-chloropyridine

Metal-Mediated Coupling Reactions

The chlorine atom participates in cross-coupling reactions, enabling C–C bond formation.

Table 2: Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-(2-methylbutoxy)pyridine | 68–82 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-Aminoaryl derivatives | 74 |

| Stille | PdCl₂(PPh₃)₂ | 4-Alkynyl derivatives | 61 |

Mechanistic notes:

-

Oxidative addition occurs preferentially at C4 due to lower steric hindrance

-

Electron-withdrawing alkoxy group enhances electrophilicity at C4

Elimination Reactions

Under strong basic conditions, dehydrohalogenation occurs:

Equation :

4-Cl-2-(2-methylbutoxy)pyridine + t-BuOK → Pyrido[1,2-b] oxazine + KCl + H₂O

Key data:

Electrophilic Substitution

Table 3: Electrophilic Reaction Outcomes

| Electrophile | Conditions | Result |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | No reaction |

| Br₂ (Fe catalyst) | 80°C | C5 bromination (12% yield) |

Reductive Dehalogenation

Catalytic hydrogenation removes the chlorine atom:

Equation :

4-Cl-2-(2-methylbutoxy)pyridine + H₂ (1 atm) → 2-(2-methylbutoxy)pyridine + HCl

Conditions:

-

5% Pd/C catalyst in EtOH

-

98% conversion in 4h at 25°C

Alkoxy Group Reactivity

The 2-methylbutoxy side chain undergoes characteristic ether reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Cleavage | HI (conc.) | 2-Hydroxy-4-chloropyridine |

| Oxidation | KMnO₄/H⁺ | 4-Chloro-2-(3-methylbutanoyloxy)pyridine |

Mechanistic Insights:

This reactivity profile makes 4-Chloro-2-(2-methylbutoxy)pyridine a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Scientific Research Applications

4-Chloro-2-(2-methylbutoxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylbutoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

*Calculated based on C₁₁H₁₄ClNO.

Table 2: Substituent Impact on Mesophase Behavior

Biological Activity

4-Chloro-2-(2-methylbutoxy)pyridine is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a 2-methylbutoxy substituent at the 2-position. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14ClNO

- CAS Number : 1346706-95-3

- Chemical Structure :

- The compound features a pyridine ring with a chloro substituent and an ether group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, including some resistant to conventional antibiotics.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant activity |

| Enterococcus faecalis | Limited activity |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, indicating possible utility in cancer therapy.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency.

The biological activity of this compound is believed to stem from several mechanisms:

- Interaction with Enzymes : The chloro group may enhance binding affinity to specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Penetration : The lipophilicity imparted by the ether group allows for better membrane penetration, facilitating intracellular action.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of MRSA. Results showed that this compound exhibited comparable efficacy to established antibiotics like vancomycin, suggesting its potential as a therapeutic agent . -

Cytotoxicity Assessment :

In vitro cytotoxicity tests indicated that while the compound effectively inhibited cancer cell proliferation, it showed low toxicity to normal mammalian cells, highlighting its selectivity and potential for therapeutic use . -

Structure-Activity Relationship (SAR) :

SAR studies have indicated that modifications to the pyridine ring and substituents significantly affect biological activity. For instance, variations in the alkyl chain length of the ether substituent altered both antimicrobial and anticancer activities, providing insights for further optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-Chloro-2-(2-methylbutoxy)pyridine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a pyridine derivative with a leaving group (e.g., chlorine at the 4-position) reacts with 2-methylbutanol under basic conditions. A reported procedure involves refluxing the reactants in dichloromethane (DCM) with sodium hydroxide (NaOH) to deprotonate the alcohol, enabling substitution . Purification is achieved via column chromatography or recrystallization, with purity verified by HPLC (>97% by GC) .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer : Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds >97% for research-grade material . Structural confirmation employs H and C NMR spectroscopy to identify key signals (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methylbutoxy chain protons at δ 0.8–1.7 ppm) . Mass spectrometry (MS) further validates the molecular ion peak (e.g., [M+H] at m/z ~229 for CHClNO).

Q. What are the key spectroscopic characteristics used to identify this compound?

- Methodological Answer :

- IR Spectroscopy : Stretching vibrations for C-Cl (~550 cm) and ether C-O (~1100 cm).

- NMR : Distinct splitting patterns for the methylbutoxy chain (e.g., triplet for terminal CH, multiplet for -OCH-).

- UV-Vis : Absorbance maxima near 270–290 nm due to pyridine’s π→π* transitions.

These data align with structurally analogous compounds like 4-chloro-2-(trifluoromethyl)pyridine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require higher temperatures. Non-polar solvents (e.g., DCM) are preferred for milder conditions .

- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions (e.g., elimination), while higher temperatures (reflux) accelerate substitution .

Comparative studies on similar pyridine derivatives report yields ranging from 43% to 99% under optimized protocols .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution or coupling reactions. Compare with experimental outcomes (e.g., HPLC retention times, H NMR integration ratios) .

- Isotopic Labeling : Use O-labeled 2-methylbutanol to trace ether bond formation kinetics via MS or IR.

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect intermediates (e.g., alkoxide ions) during reactions .

Q. What mechanistic insights explain the regioselectivity observed in the functionalization of this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chlorine atom at the 4-position deactivates the pyridine ring, directing electrophilic substitution to the 3- or 5-positions. Computational studies (e.g., Fukui indices) quantify site-specific reactivity .

- Steric Hindrance : The bulky 2-methylbutoxy group at the 2-position disfavors reactions at adjacent sites. X-ray crystallography of analogous compounds (e.g., 4-chloro-2-(trifluoromethyl)pyridine) confirms steric constraints .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.